Nerolidol

Transdermal drug delivery Skin penetration enhancer Pharmaceutical formulation

Nerolidol (CAS 40716-66-3), also known as trans-nerolidol or peruviol, is an acyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and molecular weight 222.37 g/mol. The compound exists in two geometric isomers (trans and cis) and features a calculated LogP ranging from 4.40 to 5.32 depending on methodology, with a boiling point of 145–146°C at 12 mmHg and density of 0.876 g/mL at 25°C.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 40716-66-3
Cat. No. B600613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNerolidol
CAS40716-66-3
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(C)(C=C)O)C)C
InChIInChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+
InChIKeyFQTLCLSUCSAZDY-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils and propylene glycol;  slightly soluble in water;  insoluble in glycerol
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Nerolidol CAS 40716-66-3 Procurement Specifications and Physicochemical Baseline for R&D and Formulation


Nerolidol (CAS 40716-66-3), also known as trans-nerolidol or peruviol, is an acyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and molecular weight 222.37 g/mol [1]. The compound exists in two geometric isomers (trans and cis) and features a calculated LogP ranging from 4.40 to 5.32 depending on methodology, with a boiling point of 145–146°C at 12 mmHg and density of 0.876 g/mL at 25°C [1][2]. Analytical-grade specifications for CAS 40716-66-3 typically require purity ≥85% (GC) with higher-grade options available at ≥90% to ≥98% (GC/HPLC), and the compound is miscible with DMF, DMSO, and ethanol . RIFM safety assessments confirm that nerolidol (isomer unspecified) does not present a concern for genotoxicity based on current existing data across seven human health endpoints [3].

Why Nerolidol Cannot Be Substituted with Linalool, Farnesol, or Other Terpene Alcohols in Critical Applications


Although nerolidol shares the sesquiterpene alcohol classification with compounds such as farnesol, bisabolol, and linalool, substitution is not scientifically equivalent due to fundamental differences in lipophilicity, membrane interaction kinetics, and target engagement. Nerolidol exhibits a LogP of 4.40–5.32, substantially higher than the monoterpene linalool (LogP ~2.9) [1], which drives quantitatively distinct behavior in transdermal delivery systems where nerolidol enhances drug permeability by approximately 198-fold compared to untreated controls [2]. Furthermore, nerolidol demonstrates a unique pharmacological profile among cannabis-derived terpenoids: in a comparative panel of five common terpenoids (myrcene, linalool, limonene, α-pinene, and nerolidol), only nerolidol inhibited endocannabinoid signaling via modulation of TRP channels, a property absent in the monoterpene comparators [3]. Additionally, the cis- and trans-isomers of nerolidol themselves exhibit differential biological activities and analytical retention times, meaning that isomer-unspecified or mixed-isomer sourcing introduces variability that can compromise reproducibility in regulated applications [4].

Quantitative Comparative Evidence for Nerolidol CAS 40716-66-3 Selection


Transdermal Permeation Enhancement: 2.5× Greater Efficacy than Farnesol

In head-to-head evaluation of terpene penetration enhancers for diclofenac sodium across excised human skin, nerolidol produced an almost 198-fold increase in permeability coefficient (Kp) compared to control, whereas farnesol produced only a 78-fold increase. This represents a quantified enhancement ratio of approximately 2.5:1 for nerolidol over farnesol in the same experimental system [1]. A separate study on alfuzosin hydrochloride transdermal delivery confirmed the same rank order, with enhancement efficacy as nerolidol > farnesol > limonene > linalool > geraniol [2].

Transdermal drug delivery Skin penetration enhancer Pharmaceutical formulation

NorA Efflux Pump Inhibition: Superior Activity to Farnesol, α-Bisabolol, and Positive Control CCCP

In a comparative study evaluating isolated nerolidol, farnesol, and α-bisabolol against multi-resistant Staphylococcus aureus strains, isolated nerolidol reduced the MIC of ethidium bromide (EtBr) to 5 µg/mL in the 1199B strain overexpressing NorA efflux pump. This result was superior to the positive control carbonyl cyanide m-chlorophenylhydrazone (CCCP) and represented stronger efflux pump inhibition than either farnesol or α-bisabolol [1]. While farnesol demonstrated the lowest intrinsic MIC (16.5 µg/mL against S. aureus RN4220), nerolidol's differentiation lies specifically in its efflux pump inhibitory activity rather than direct antibacterial potency [1].

Antimicrobial resistance Efflux pump inhibitor MRSA

Antitumor Activity: Dose-Dependent Cytotoxicity with IC50 Values of 15-25 µM Across Multiple Cancer Cell Lines

Nerolidol demonstrates consistent and potent cytotoxicity across multiple cancer cell lines in independent studies. In HCT-116 colorectal cancer cells, nerolidol exhibited an IC50 of 25 µM in MTT assays, with dose-dependent inhibition from 5-100 µM [1]. In MG-63 osteosarcoma cells, a separate study determined the IC50 to be 15 µM/mL [2]. In Hep-2 human laryngeal carcinoma cells, nerolidol showed cytotoxic activity comparable to cisplatin when used in combination . This cross-cancer consistency in the low micromolar range is not uniformly observed with other sesquiterpene alcohols such as farnesol, which has shown more variable potency across cell lines.

Cancer chemotherapy Apoptosis induction Cytotoxicity

Selective Modulation of CYP450 Enzymes: Different Inhibition Profile than Farnesol

In a comparative study evaluating the inhibitory effects of trans-nerolidol, cis-nerolidol, and farnesol on xenobiotic-metabolizing enzymes in rat and human hepatic subcellular fractions, both nerolidol and farnesol inhibited certain cytochrome P450 activities, but with distinct isoform selectivity profiles [1]. A separate study examining six sesquiterpenes (farnesol, cis-nerolidol, trans-nerolidol, α-humulene, β-caryophyllene, and caryophyllene oxide) demonstrated that while these compounds act as agonists of the pregnane X receptor (PXR), they did not induce expression of CYP3A4 or CYP2C at the mRNA or protein level in human liver cells [2]. This uncoupling of PXR activation from downstream enzyme induction distinguishes nerolidol from typical PXR ligands.

Drug metabolism CYP450 inhibition Hepatic clearance

High-Value Application Scenarios for Nerolidol CAS 40716-66-3 Based on Quantitative Evidence


Transdermal and Topical Pharmaceutical Formulation Development

Nerolidol should be prioritized as the penetration enhancer of choice when developing transdermal patches or topical gels requiring maximal drug flux through the stratum corneum. Based on the 198-fold permeability enhancement demonstrated with diclofenac sodium and the 2.5× superiority over farnesol in the same model [1], formulators can achieve target plasma concentrations with lower drug loading or thinner patch designs. The compound's miscibility with DMF, DMSO, and ethanol [2] provides formulation flexibility across various solvent systems.

Efflux Pump Inhibitor in Antimicrobial Resistance Reversal Studies

For research programs focused on reversing multidrug resistance in Gram-positive bacteria, nerolidol is the preferred sesquiterpene based on its superior NorA efflux pump inhibitory activity, which reduced EtBr MIC to 5 µg/mL in the S. aureus 1199B strain—outperforming both farnesol, α-bisabolol, and the standard inhibitor CCCP [3]. This application is particularly relevant for combination therapy studies where nerolidol serves as an adjuvant to restore efficacy of antibiotics against resistant strains.

Lead Compound for Anticancer Drug Discovery Programs

Nerolidol presents as a validated starting point for sesquiterpene-based anticancer drug discovery, with reproducible IC50 values of 15-25 µM demonstrated across colorectal (HCT-116), osteosarcoma (MG-63), and laryngeal (Hep-2) cancer cell lines [4][5]. The consistency of this activity across diverse tumor types, coupled with its established mechanism involving ROS accumulation and apoptosis induction, supports its use as a reference standard for benchmarking novel analogs and derivatives.

Analytical Reference Standard for Natural Product and Essential Oil Characterization

CAS 40716-66-3 (trans-nerolidol) serves as the definitive analytical standard for quantifying nerolidol content in essential oils, plant extracts, and natural product formulations. The compound is available at purity grades ranging from ≥85% to ≥98% by GC or HPLC , with absolute w/w assay certification for quantitative titration. Distinct retention times and MS fragmentation patterns differentiate trans-nerolidol from its cis-isomer and from farnesol, making it essential for accurate GC-MS and LC-MS method development in phytochemical analysis [6].

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